Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular formula of this compound is C20H32N2O3 . Its molecular weight is 348.48 .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 470.4±45.0 °C . Its density is predicted to be 1.072±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis and Intermediates in Drug Development
Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a compound of significant interest in scientific research, primarily in the field of organic synthesis and drug development. Several studies have focused on the synthesis of similar tert-butyl piperidine-carboxylate derivatives, highlighting their role as intermediates in the development of various biologically active compounds.
Synthesis Techniques and Optimization : Research by Wang et al. (2015) describes the synthesis of a related compound, a key intermediate in the production of Vandetanib, an anticancer drug. The study emphasizes the optimization of the synthetic route to improve yield and efficiency.
Role in Biologically Active Compounds : A study by Kong et al. (2016) explores the synthesis of a tert-butyl piperidine-carboxylate derivative, which is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy.
Structural Analysis and Applications : Research on similar compounds, such as those by Marin et al. (2004) and Didierjean et al. (2004), delves into the X-ray studies and stereochemistry of related compounds, offering insights into their potential applications in synthesizing various biologically active molecules.
Contributions to Anticancer and Other Therapeutics
Tert-butyl piperidine-carboxylates are frequently mentioned as intermediates in the synthesis of small molecule anticancer drugs and other therapeutic agents.
Anticancer Drug Intermediates : Zhang et al. (2018) detail the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a significant intermediate for anticancer drugs. This highlights the compound's role in the development of new cancer therapies Zhang, Ye, Xu, & Xu, 2018.
Other Therapeutic Applications : Further research demonstrates the versatility of tert-butyl piperidine-carboxylate derivatives in synthesizing a range of biologically active compounds, including those with potential antidepressant and analgesic properties Moriguchi et al., 2014.
Safety and Hazards
The safety information available indicates that Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-methyl-5-propan-2-yloxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-13(2)24-18-12-16(14(3)11-17(18)21)15-7-9-22(10-8-15)19(23)25-20(4,5)6/h11-13,15H,7-10,21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUPHINLCXJKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125556 | |
Record name | 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032903-63-1 | |
Record name | 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032903-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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